molecular formula C23H24N4O B7720968 N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide

N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide

Cat. No. B7720968
M. Wt: 372.5 g/mol
InChI Key: WAOXXRLPNLWHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide, also known as JNJ-10198409, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, particularly in the field of pain management.

Mechanism of Action

N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide acts as a potent and selective inhibitor of the TRPV1 receptor. The TRPV1 receptor is involved in the transmission of pain signals. By inhibiting this receptor, N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide can reduce pain sensations. This compound has also been shown to have anti-inflammatory properties, which may contribute to its pain-relieving effects.
Biochemical and Physiological Effects:
N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the TRPV1 receptor, which is involved in the transmission of pain signals. By inhibiting this receptor, N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide can reduce pain sensations. This compound has also been shown to have anti-inflammatory properties, which may contribute to its pain-relieving effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide is its potency and selectivity as a TRPV1 receptor inhibitor. This compound has also been shown to have anti-inflammatory properties, which may contribute to its pain-relieving effects. One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide. One direction is to further investigate its potential therapeutic applications, particularly in the field of pain management. Another direction is to study its safety and efficacy in clinical trials. Additionally, further research could be done to understand the mechanism of action of this compound and to identify other potential targets for its inhibition. Finally, more studies could be done to optimize the synthesis method for this compound and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

The synthesis of N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide involves several steps. The first step involves the reaction of 2-aminobenzonitrile with 2-bromo-4-methylpyridine to form 2-(2-cyano-phenyl)-4-methyl-pyridine. The second step involves the reaction of 2-(2-cyano-phenyl)-4-methyl-pyridine with 1-(sec-butyl)-1H-pyrazole-4-carbaldehyde to form N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-cyano-4-methylbenzamide. The final step involves the reduction of the cyano group to form N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide.

Scientific Research Applications

N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, particularly in the field of pain management. It has been shown to be a potent and selective inhibitor of the TRPV1 receptor, which is involved in the transmission of pain signals. This compound has also been shown to have anti-inflammatory properties.

properties

IUPAC Name

N-(1-butan-2-yl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-5-16(4)27-22-19(13-17-12-14(2)10-11-20(17)24-22)21(26-27)25-23(28)18-9-7-6-8-15(18)3/h6-13,16H,5H2,1-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOXXRLPNLWHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butan-2-yl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide

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